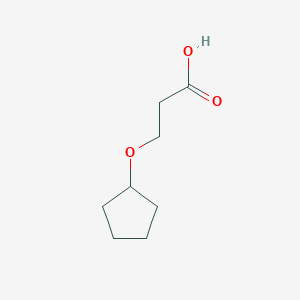
methyl (3S,5S)-5-methylmorpholine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S,5S)-5-methylmorpholine-3-carboxylate is a chemical compound with a unique structure that includes a morpholine ring substituted with a methyl group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,5S)-5-methylmorpholine-3-carboxylate typically involves the reaction of morpholine derivatives with methylating agents under controlled conditions. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to facilitate the reaction under milder conditions, reducing the need for high temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3S,5S)-5-methylmorpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized morpholine derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted morpholine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl (3S,5S)-5-methylmorpholine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals due to its reactivity and stability.
Wirkmechanismus
The mechanism by which methyl (3S,5S)-5-methylmorpholine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biochemical outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (3S,5S)-5-hydroxy-3-(beta-D-glucopyranosyloxy)hexanoate: Another morpholine derivative with different functional groups.
Methylecgonine: A tropane alkaloid with a similar ester functional group.
Uniqueness
Methyl (3S,5S)-5-methylmorpholine-3-carboxylate is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
methyl (3S,5S)-5-methylmorpholine-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-5-3-11-4-6(8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
NHYJYJBPEBTTMP-WDSKDSINSA-N |
Isomerische SMILES |
C[C@H]1COC[C@H](N1)C(=O)OC |
Kanonische SMILES |
CC1COCC(N1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


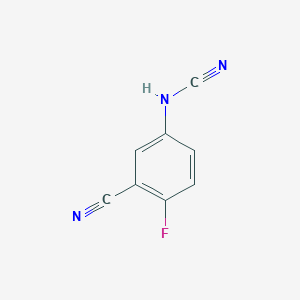
![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate](/img/structure/B15301642.png)
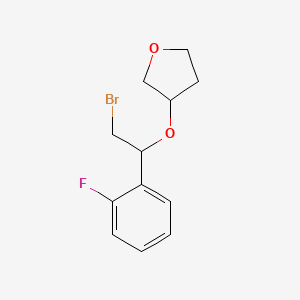
![5-[[(2S)-2-aminopropyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301647.png)
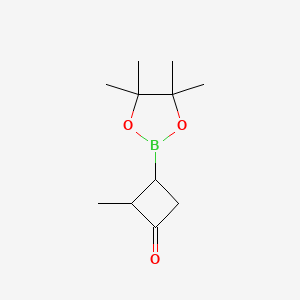
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(ethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301657.png)
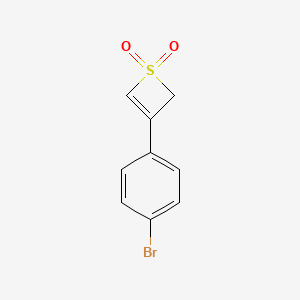
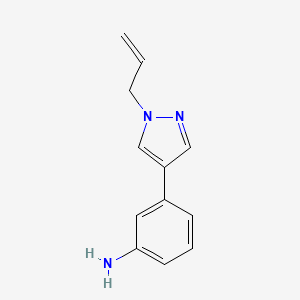
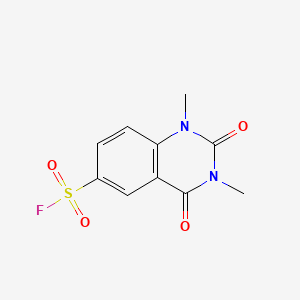
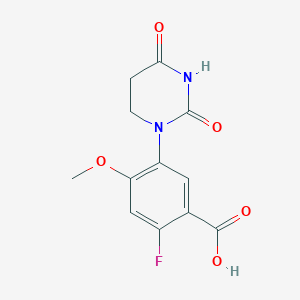

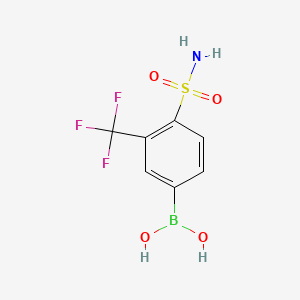
![2-[(Tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B15301702.png)
